
Ethyl-(4-Chlor-2-Cyclohexylphenoxy)acetat
Übersicht
Beschreibung
Ethyl (4-chloro-2-cyclohexylphenoxy)acetate is a chemical compound with the molecular formula C16H21ClO3 . It contains an ethyl acetate group attached to a chlorinated phenyl group, which is further attached to a cyclohexyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a cyclohexyl ring, a chloro group, and an ethyl acetate group . The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethyl acetate group could impact its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Asymmetrische Bioreduktion
Die Verbindung kann bei der asymmetrischen Bioreduktion von Ethyl-4-Chloracetessigester zu Ethyl-4-Chlor-3-hydroxybutyrat durch rekombinantes Escherichia coli CgCR in Ethylacetat-Betain:Milchsäure-Wasser verwendet werden . Dieser Prozess ist hocheffizient und hat Potenzial für zukünftige Anwendungen .
Synthese von Pharmazeutika
Optisch aktives (R)-Ethyl-4-Chlor-3-hydroxybutyrat ((R)-CHBE) ist ein nützlicher chiraler Baustein für die Synthese von Pharmazeutika . Die Synthese von (R)-CHBE über die hochstereoselektive Bioreduktion von Ethyl-4-Chlor-3-oxobutanoat (COBE) unter milden Bedingungen ist von großem Interesse .
Herbizide Ionenflüssigkeiten
Die Verbindung kann zur Synthese und Charakterisierung von herbiziden Ionenflüssigkeiten verwendet werden . Diese Ionenflüssigkeiten enthalten das (4-Chlor-2-methylphenoxy)acetat-Anion (MCPA) und das von Domphen abgeleitete Phenoxyethylammonium-Kation .
Antitumoraktivität
Ein Chlor-substituiertes Analogon von Creasin, Tris(2-hydroxyethyl)ammonium (4-Chlor-2-methylphenoxy)acetat (Chlorocreasin), erwies sich als noch effizienter als physiologisch wirksame Substanz und zeigte eine ausgeprägte Antitumoraktivität .
Forschung und Entwicklung
Die Verbindung wird in der wissenschaftlichen Forschung und Entwicklung eingesetzt . Sie ist bei Anbietern von wissenschaftlichen Forschungsprodukten erhältlich .
Biokatalyse
Die Verbindung kann in der Biokatalyse verwendet werden . Eine hohe (R)-CHBE-Ausbeute (≥90%) wurde durch Katalyse von COBE (1000 mM) in 12 h mit E. coli CgCR-Zellen in Gegenwart von Ni 2+ (7 mM) und Glukose (3,5 mM Glukose/mM COBE) in einem Ethylacetat-Betain/Milchsäure-H 2 O (50/7/43, v/v/v)-System erzielt .
Wirkmechanismus
The exact mechanism of action of ECP is still not fully understood. However, it is believed that ECP interacts with cell membranes, allowing it to penetrate cells and interact with various biological molecules. It is thought to interact with proteins, enzymes, and other molecules, leading to changes in cell signaling pathways and other cellular processes.
Biochemical and Physiological Effects
ECP has been shown to have a variety of biochemical and physiological effects. In cell culture studies, ECP has been shown to increase cell growth and viability. In drug delivery systems, ECP has been shown to increase the bioavailability of drugs. In enzyme inhibition studies, ECP has been shown to inhibit the activity of various enzymes, including cytochrome P450s and proteases.
Vorteile Und Einschränkungen Für Laborexperimente
ECP has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of ECP is its low toxicity and non-irritating properties, making it a safe compound to use in laboratory experiments. Additionally, ECP is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, one of the major limitations of ECP is its low solubility, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving ECP. One potential direction is to further explore the mechanism of action of ECP and to determine its effect on other biological molecules. Additionally, further research could be conducted to explore the potential applications of ECP in drug delivery systems and enzyme inhibition studies. Finally, further research could be conducted to explore the potential therapeutic applications of ECP, such as its potential use as an anti-inflammatory agent or as a neuroprotective agent.
Eigenschaften
IUPAC Name |
ethyl 2-(4-chloro-2-cyclohexylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3/c1-2-19-16(18)11-20-15-9-8-13(17)10-14(15)12-6-4-3-5-7-12/h8-10,12H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATUGUAQMCPQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



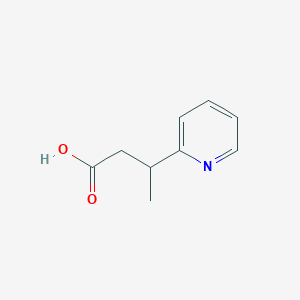

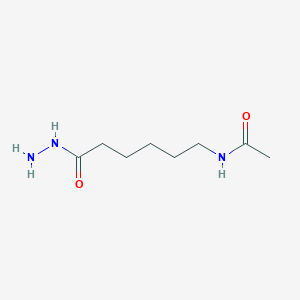
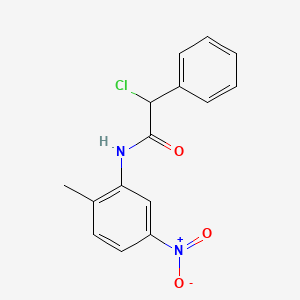
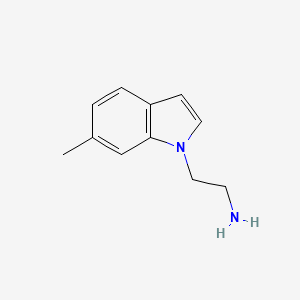

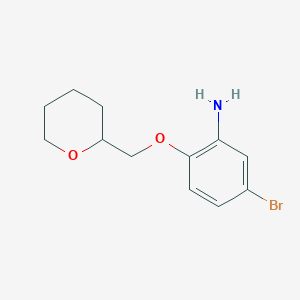

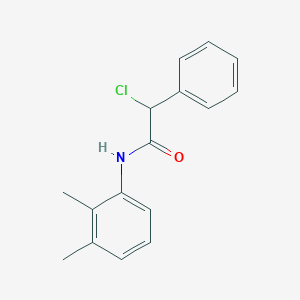
![1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1386087.png)
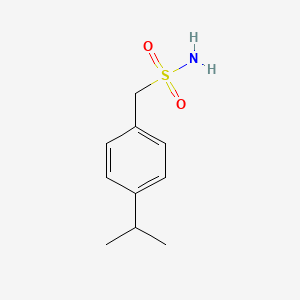
amine](/img/structure/B1386090.png)
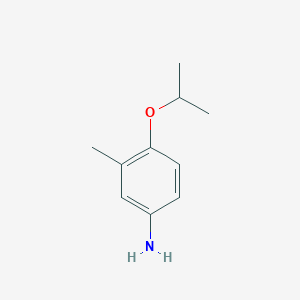
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386093.png)